- Preparation of 8-azabicyclo[3.2.1]octane derivatives useful as mono-amine reuptake inhibitors, World Intellectual Property Organization, , ,

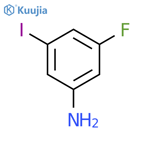

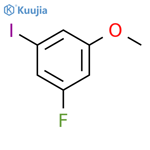

Cas no 939771-60-5 (3-Fluoro-5-iodophenol)

3-Fluoro-5-iodophenol structure

商品名:3-Fluoro-5-iodophenol

CAS番号:939771-60-5

MF:C6H4FIO

メガワット:237.998237609863

MDL:MFCD16999911

CID:2197236

PubChem ID:66882251

3-Fluoro-5-iodophenol 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-5-iodophenol

- 3-Fluoro-5-iodophenol (ACI)

- 3-Fluoro-5-iodo-phenol

- AS-47397

- DB-331296

- MB26711

- SCHEMBL1029025

- 939771-60-5

- CS-0157673

- EN300-174900

- OGZQPUORKLLIGI-UHFFFAOYSA-N

- AKOS024262597

- MFCD16999911

- F13580

-

- MDL: MFCD16999911

- インチ: 1S/C6H4FIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H

- InChIKey: OGZQPUORKLLIGI-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(O)C=C(I)C=1

計算された属性

- せいみつぶんしりょう: 237.92909g/mol

- どういたいしつりょう: 237.92909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 20.2Ų

3-Fluoro-5-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-174900-0.1g |

3-fluoro-5-iodophenol |

939771-60-5 | 95% | 0.1g |

$69.0 | 2023-09-20 | |

| eNovation Chemicals LLC | D966645-500mg |

3-Fluoro-5-iodo-phenol |

939771-60-5 | 95% | 500mg |

$185 | 2024-07-28 | |

| TRC | F402875-25mg |

3-Fluoro-5-Iodophenol |

939771-60-5 | 25mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB463046-100mg |

3-Fluoro-5-iodophenol; . |

939771-60-5 | 100mg |

€235.60 | 2025-03-19 | ||

| abcr | AB463046-5g |

3-Fluoro-5-iodophenol; . |

939771-60-5 | 5g |

€1341.10 | 2025-03-19 | ||

| Enamine | EN300-174900-2.5g |

3-fluoro-5-iodophenol |

939771-60-5 | 95% | 2.5g |

$423.0 | 2023-09-20 | |

| Alichem | A019146043-5g |

3-Fluoro-5-iodophenol |

939771-60-5 | 95% | 5g |

$944.78 | 2023-08-31 | |

| TRC | F402875-250mg |

3-Fluoro-5-Iodophenol |

939771-60-5 | 250mg |

$ 250.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV954-50mg |

3-Fluoro-5-iodophenol |

939771-60-5 | 96% | 50mg |

369.0CNY | 2021-07-14 | |

| abcr | AB463046-250 mg |

3-Fluoro-5-iodophenol; . |

939771-60-5 | 250mg |

€270.50 | 2023-04-21 |

3-Fluoro-5-iodophenol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 4.5 h, rt → 90 °C; cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt

1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 90 °C; 1 h, 90 °C; overnight, cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt

1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 90 °C; 1 h, 90 °C; overnight, cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 4.5 h, rt → 90 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; rt → 90 °C; 1 h, 90 °C; overnight, cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; rt → 90 °C; 1 h, 90 °C; overnight, cooled

リファレンス

- Preparation of 8-azabicyclo[3.2.1]octane derivatives as monoamine neurotransmitter reuptake inhibitors, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C; -78 °C → rt; 12 h, rt

1.2 Solvents: Methanol ; rt

1.2 Solvents: Methanol ; rt

リファレンス

- Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

3-Fluoro-5-iodophenol Raw materials

3-Fluoro-5-iodophenol Preparation Products

3-Fluoro-5-iodophenol 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

939771-60-5 (3-Fluoro-5-iodophenol) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:939771-60-5)3-Fluoro-5-iodophenol

清らかである:99%

はかる:1g

価格 ($):306.0